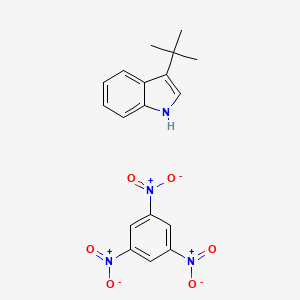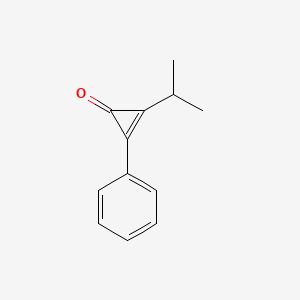
2-Isopropyl-3-phenylcyclopropenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-3-phenylcyclopropenone is an organic compound characterized by a cyclopropenone ring substituted with an isopropyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-phenylcyclopropenone typically involves the cyclopropanation of alkenes. One common method includes the use of triethylammonium bis(catecholato)iodomethylsilicate as a bifunctional reagent in combination with an organic photocatalyst and visible light . This method allows for the efficient cyclopropanation of olefins, including those with trifluoromethyl and pinacolatoboryl substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The specific industrial methods are often proprietary and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-3-phenylcyclopropenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropenone ring to cyclopropane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Various substituted cyclopropenone derivatives.
Scientific Research Applications
2-Isopropyl-3-phenylcyclopropenone has several applications in scientific research:
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-phenylcyclopropenone involves its interaction with various molecular targets. The compound’s cyclopropenone ring is highly reactive, allowing it to participate in cycloaddition reactions and form stable adducts with other molecules. This reactivity is attributed to the polarization of the carbonyl group, which creates a partial positive charge on the cyclopropenone ring and a partial negative charge on the oxygen atom . These interactions can modulate biological pathways and result in specific therapeutic effects.
Comparison with Similar Compounds
- 2-Methyl-3-phenylcyclopropenone
- 2-Alkyl-3-phenylcyclopropenones
Comparison: 2-Isopropyl-3-phenylcyclopropenone is unique due to the presence of the isopropyl group, which influences its reactivity and steric properties. Compared to 2-Methyl-3-phenylcyclopropenone, the isopropyl group provides greater steric hindrance, potentially affecting the compound’s reactivity in cycloaddition reactions . Additionally, the phenyl group enhances the compound’s stability and reactivity through conjugation effects.
Properties
CAS No. |
69425-02-1 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-phenyl-3-propan-2-ylcycloprop-2-en-1-one |
InChI |
InChI=1S/C12H12O/c1-8(2)10-11(12(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
SYILSFZGLKKVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


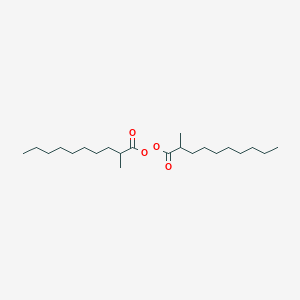
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
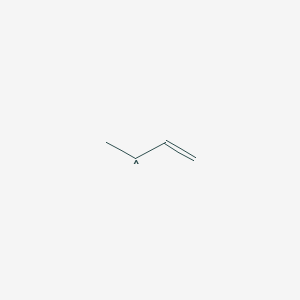
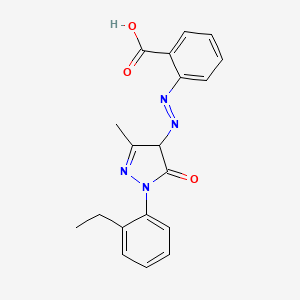

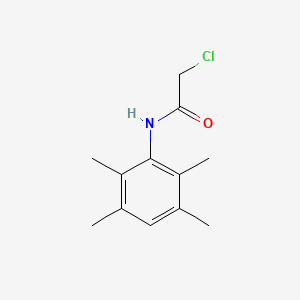
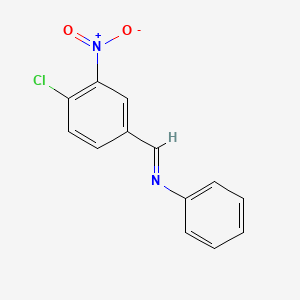
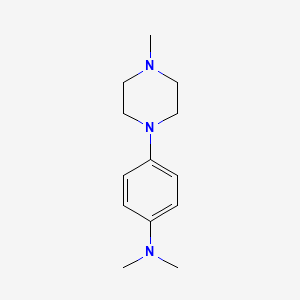
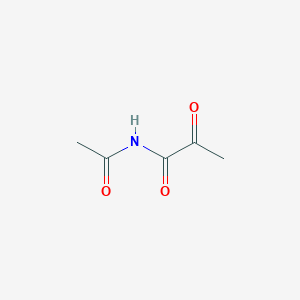
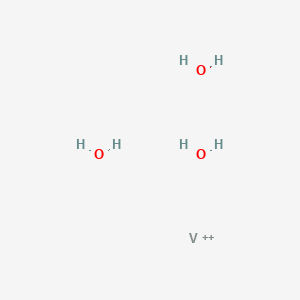
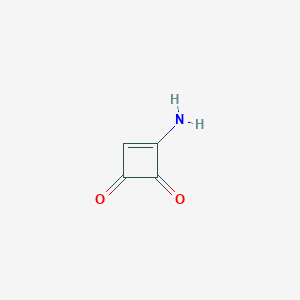
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
